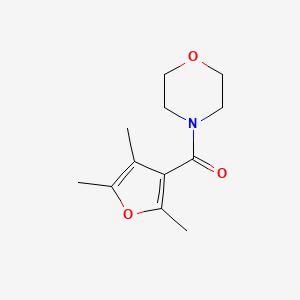
Morpholin-4-yl-(2,4,5-trimethylfuran-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholin-4-yl-(2,4,5-trimethylfuran-3-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that contains a morpholine ring and a furan ring.
作用机制
The mechanism of action of Morpholin-4-yl-(2,4,5-trimethylfuran-3-yl)methanone is not fully understood. However, it has been proposed that it may exert its biological activity through the modulation of various molecular targets such as enzymes, receptors, and ion channels. It may also interact with cellular membranes and induce changes in their physical properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to possess anti-inflammatory, antioxidant, and anticancer activities. It has also been found to modulate the activity of various enzymes such as acetylcholinesterase and tyrosinase. In addition, it has been shown to affect the viability and proliferation of various cell lines.
实验室实验的优点和局限性
Morpholin-4-yl-(2,4,5-trimethylfuran-3-yl)methanone offers several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used as a versatile building block for the synthesis of various organic compounds. However, it also has some limitations such as its potential toxicity and limited solubility in some solvents. Therefore, caution should be exercised when handling and using this compound in lab experiments.
未来方向
There are several future directions for the research on Morpholin-4-yl-(2,4,5-trimethylfuran-3-yl)methanone. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its applications in material science and organic synthesis. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, the development of new synthetic methods for the preparation of this compound may also be an interesting research direction.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new drugs and materials with beneficial properties.
合成方法
The synthesis of Morpholin-4-yl-(2,4,5-trimethylfuran-3-yl)methanone involves the reaction between morpholine and 2,4,5-trimethylfuran-3-carbaldehyde in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The yield and purity of the product can be improved through various purification techniques such as recrystallization and chromatography.
科学研究应用
Morpholin-4-yl-(2,4,5-trimethylfuran-3-yl)methanone has been investigated for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In material science, it has been used as a building block for the synthesis of functional materials such as polymers and liquid crystals. In organic synthesis, it has been utilized as a versatile reagent for the synthesis of various organic compounds.
属性
IUPAC Name |
morpholin-4-yl-(2,4,5-trimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-9(2)16-10(3)11(8)12(14)13-4-6-15-7-5-13/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVNEHYMRDMRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)N2CCOCC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
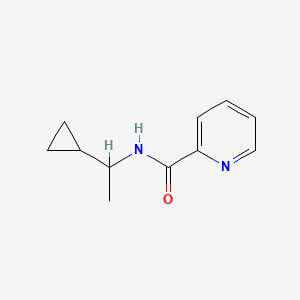

![[4-(3-Methylbut-2-enyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7503454.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7503479.png)
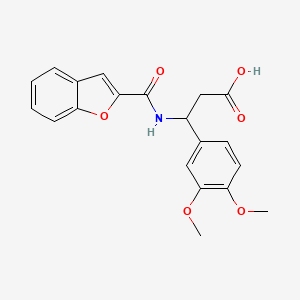
![1-(Azetidin-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7503493.png)

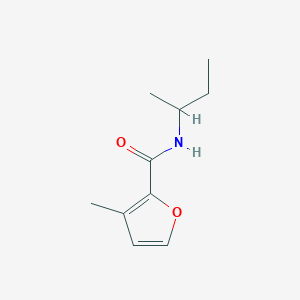
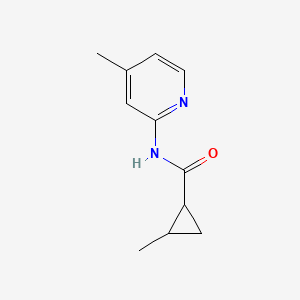
![1-[(2-Chlorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7503511.png)
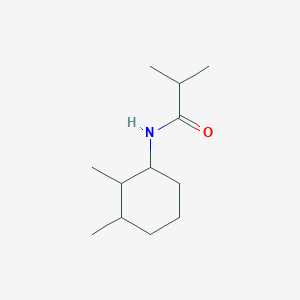
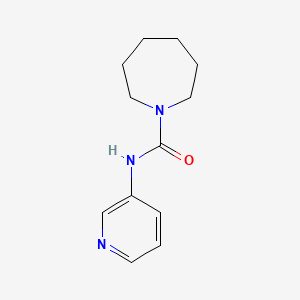
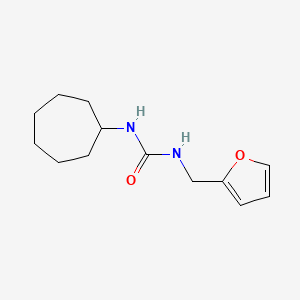
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7503550.png)
